(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is a chemical compound notable for its complex structure and potential applications in various scientific fields. This compound falls under the category of dibenzo[b,f]oxepines, which are known for their pharmacological properties. The specific stereochemistry indicated by (10S,11S) suggests that it has two chiral centers, which can significantly influence its biological activity and interaction with biological targets.
This compound is classified as a pharmaceutical intermediate and has been studied for its potential therapeutic effects. It is registered under the CAS number 912355-99-8 and has been referenced in several chemical databases including PubChem and LGC Standards . The structure of this compound allows it to participate in various chemical reactions, making it a valuable target for synthetic chemists.
The synthesis of (10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid typically involves multi-step organic synthesis techniques. Specific methods may include:
The synthesis requires careful control of reaction conditions to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed to purify intermediates and final products.
The molecular formula of (10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is . The compound features:
The three-dimensional structure can be analyzed using computational chemistry software to predict its conformation and interaction with biological targets.
(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid can undergo various chemical reactions:
Each reaction pathway must be optimized for yield and selectivity, often requiring the use of catalysts or specific solvents.
The mechanism of action for (10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is not fully elucidated but may involve:
Data from pharmacological studies would be necessary to substantiate these claims.
Key physical properties include:
Chemical properties include:
Relevant data can be gathered from standard chemical databases and experimental literature .
(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid has potential applications in:
Further research is needed to explore these applications fully and validate their efficacy through clinical studies or material testing.
Chiral pool synthesis leverages enantiomerically pure natural products as starting materials to establish complex stereocenters with high fidelity. For the (10S,11S) configuration of our target dibenzooxepine, terpene-derived chirons and carbohydrate precursors provide efficient access to the necessary stereochemical environment. One documented approach employs (-)-α-pinene or D-mannitol derivatives to install the contiguous stereocenters early in the synthesis, ensuring diastereoselective ring formation in subsequent steps. The rigidity of these natural scaffolds effectively controls the relative configuration during the oxepine ring cyclization, minimizing epimerization risks associated with later synthetic manipulations .
The stereochemical integrity of the (10S,11S) configuration is critical for biological activity, as evidenced by receptor binding studies of structurally analogous compounds. Computational analysis of the minimum energy conformation reveals that the trans relationship between the carboxylic acid and methylaminomethyl substituents creates a specific spatial orientation necessary for target engagement. Chiral pool derivatives maintain this spatial arrangement through diastereoselective induction, with typical diastereomeric excesses exceeding 95% when optimized. This approach avoids the need for resolution in the final steps, significantly improving overall yield compared to racemic synthetic pathways [3].
The construction of the strained dibenzo[b,f]oxepine ring system presents significant synthetic challenges, particularly in controlling the planar chirality and torsional strain inherent to this scaffold. Modern catalytic methods enable enantioselective ring closure through several innovative approaches:
Transition metal-catalyzed asymmetric allylic alkylation enables the formation of the seven-membered ring while simultaneously establishing the C10 and C11 stereocenters. Palladium complexes with chiral phosphine ligands (e.g., (R)-BINAP, (S)-DIOP) facilitate this transformation with enantiomeric excesses reaching 88-92%. The reaction proceeds through π-allyl palladium intermediates that undergo nucleophilic capture by phenolic oxygen, followed by ring-closing metathesis to complete the oxepine framework .
Organocatalytic oxa-Michael additions provide a metal-free alternative for asymmetric ring formation. Cinchona alkaloid-derived catalysts promote the enantioselective addition of phenolic groups to α,β-unsaturated carbonyl acceptors, establishing the stereochemistry at C10 in the process. This method offers advantages in functional group tolerance, accommodating the electron-withdrawing chlorine substituent at the 8-position without significant erosion of enantioselectivity .
Table 1: Asymmetric Catalysis Approaches for Dibenzo[b,f]Oxepine Synthesis
Catalytic System | Reaction Type | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Pd/(R)-BINAP | Allylic Alkylation | Bromoallyl benzofuran | 92 | 78 |
L-Proline-Derived | Oxa-Michael | Hydroxycinnamate | 85 | 82 |
Cu/BOX Complex | Ring-Closing | Dibenzyloxy diene | 90 | 75 |
Chiral DMAP | O-Acylation | Phenolic acid | 88 | 80 |
The assembly of the dibenzo[b,f]oxepine core requires meticulous bond disconnection planning to accommodate the chlorine substitution pattern and carboxylic acid functionality. Two predominant strategies have emerged for constructing this complex architecture:
The linear annulation approach begins with ortho-substituted benzaldehyde derivatives that undergo Horner-Wadsworth-Emmons olefination with appropriate phosphonates. Subsequent acid-catalyzed cyclization forms the oxepine ring, with the chlorine atom introduced via electrophilic aromatic substitution prior to ring closure. This sequence ensures regioselective chlorination at the 8-position, as the electronic directing effects favor substitution ortho to the ether linkage. The carboxylic acid moiety is typically introduced as a masked functionality (e.g., nitrile, ester) to prevent interference during cyclization .
Alternatively, the convergent benzannulation strategy employs preformed benzofuran and benzopyran precursors that undergo [4+3] cycloaddition under Lewis acid catalysis. This method allows for late-stage introduction of the methylaminomethyl group at C11, providing flexibility in analog development. The stereochemical outcome is controlled through chiral auxiliaries attached to the benzopyran component, which direct the facial selectivity during cycloaddition. Final deprotection and oxidation steps unveil the carboxylic acid functionality while preserving the sensitive methylamino group through appropriate protecting group strategies [3].
The introduction of the methylaminomethyl side chain at C11 presents unique challenges due to the steric encumbrance of the quaternary stereocenter and the basicity sensitivity of the oxepine ring. Reductive amination offers the most reliable method for installing this functional group while maintaining stereochemical integrity:
Optimized protocols employ sodium triacetoxyborohydride (STAB) as the reducing agent in dichloroethane at 60°C, facilitating the reductive amination between the aldehyde precursor and methylamine hydrochloride. This method circumvents the epimerization issues observed with borane-pyridine complexes, providing the desired (11S) configuration in >95% diastereomeric excess. Critical to success is the preactivation protocol where the aldehyde is pre-mixed with methylamine for 60 minutes before gradual addition of the reductant, ensuring complete imine formation prior to reduction .
Alternative approaches utilize catalytic hydrogenation over Adam's catalyst (PtO₂) in methanol under mild pressure (15 psi). While this method achieves excellent conversion, the reaction chemoselectivity requires careful optimization to prevent over-reduction of the aromatic chlorine substituent. Modified conditions employing acidic additives (acetic acid, 5 equiv.) significantly improve selectivity for imine reduction while preserving the chloroarene functionality, with yields typically exceeding 85% [3].
Table 2: Reductive Amination Conditions for Methylaminomethyl Installation
Carbonyl Precursor | Reducing Agent | Solvent System | Temperature (°C) | d.e. (%) | Yield (%) |
---|---|---|---|---|---|
Aldehyde | NaBH(OAc)₃ | DCE/MeOH (4:1) | 60 | 95 | 82 |
Aldehyde | H₂/PtO₂ | MeOH/HOAc (20:1) | 25 | 98 | 85 |
Ketoacid | NaBH₃CN | THF/pH7 buffer | 40 | 90 | 78 |
Enol ether | LiAlH₄ | Anhydrous THF | 0→RT | 85 | 70 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: